molecular formula C27H27ClN2O5 B10927877 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B10927877
M. Wt: 495.0 g/mol
InChI Key: QQNQFIHKUKMDIY-UHFFFAOYSA-N
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Description

3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a synthetic organic compound characterized by its complex structure featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step reactions. The initial step often includes the synthesis of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole, followed by its reaction with phenyl methyl ether. Key reagents may include chloroform, dimethoxybenzene derivatives, and pyrazole intermediates. Precise conditions such as temperature control, pH adjustments, and catalysts are crucial to ensure high yield and purity.

Industrial Production Methods: Industrial-scale production might employ more efficient catalytic processes and optimized reaction pathways to reduce costs and improve environmental sustainability. Continuous flow reactions and the use of green solvents are potential advancements in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, where the ether or aromatic ring may be modified to introduce functional groups such as hydroxyl or carbonyl.

  • Reduction: Reduction processes might target the pyrazole ring or chloro substituents, potentially generating different derivatives.

  • Substitution: Substitution reactions, especially on the aromatic rings, can lead to a variety of new compounds, introducing different groups like alkyl, nitro, or halogens.

Common Reagents and Conditions: Reagents like sodium borohydride for reduction, or potassium permanganate for oxidation, are typically used. Conditions such as acidic or basic environments, and specific solvents like methanol or dichloromethane, play a crucial role.

Major Products: The products of these reactions vary widely depending on the specific conditions but may include hydroxylated, alkylated, or halogenated derivatives of the original compound.

Scientific Research Applications

3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has shown utility in several research areas:

  • Chemistry: Its unique structure makes it a subject of study for new synthetic methodologies and as a building block for complex organic molecules.

  • Biology: It is explored for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: The compound’s structure is studied for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Mechanism of Action

The compound interacts at a molecular level through its functional groups:

  • Molecular Targets: Possible targets include enzymes with binding sites compatible with the pyrazole ring.

  • Pathways Involved: It might modulate pathways related to oxidative stress or specific signaling cascades in cells, affecting cellular functions and responses.

Comparison with Similar Compounds

Compared to other compounds like:

  • 3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENOL

  • 3-{[4-FLUORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER

3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER stands out due to its specific chloro substituents and methyl ether group, which confer unique reactivity and potential applications. Similar compounds may share core structures but differ in functional groups, affecting their chemical behavior and utility.

There you have it—a detailed dive into the world of 3-{[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER! If there’s anything more you’d like to explore about this fascinating compound, just let me know.

Properties

Molecular Formula

C27H27ClN2O5

Molecular Weight

495.0 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C27H27ClN2O5/c1-31-20-8-6-7-17(13-20)16-30-27(19-10-12-22(33-3)24(15-19)35-5)25(28)26(29-30)18-9-11-21(32-2)23(14-18)34-4/h6-15H,16H2,1-5H3

InChI Key

QQNQFIHKUKMDIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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